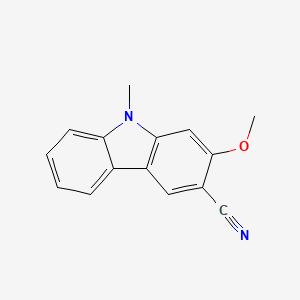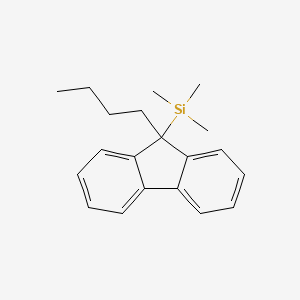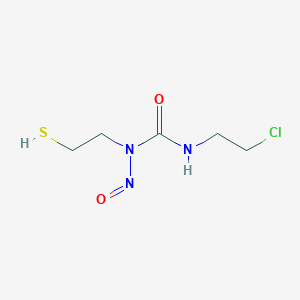
N'-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea is a chemical compound with the molecular formula C₅H₁₀ClN₃O₂S This compound is known for its unique structure, which includes a chloroethyl group, a nitroso group, and a sulfanylethyl group
Preparation Methods
The synthesis of N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea involves several steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in the presence of hydrochloric acid to form 2-chloroethyl nitrosoamine. This intermediate is then reacted with 2-mercaptoethylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
Scientific Research Applications
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: It has been studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Research has investigated its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is facilitated by the nitroso group, which can generate reactive intermediates. The sulfanylethyl group may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea can be compared with other alkylating agents, such as:
N-methyl-N’-nitro-N-nitrosoguanidine (MNNG): Another nitroso compound with strong alkylating properties.
N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU): A similar compound used in chemotherapy.
N-(2-chloroethyl)-N-nitrosourea (CENU):
Properties
CAS No. |
90213-07-3 |
|---|---|
Molecular Formula |
C5H10ClN3O2S |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1-nitroso-1-(2-sulfanylethyl)urea |
InChI |
InChI=1S/C5H10ClN3O2S/c6-1-2-7-5(10)9(8-11)3-4-12/h12H,1-4H2,(H,7,10) |
InChI Key |
UQCKUUPSAUPKER-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)N(CCS)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
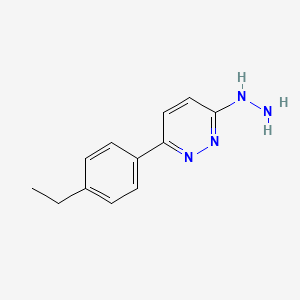
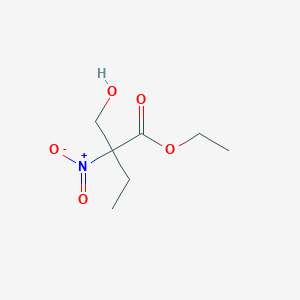

![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)


![1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)
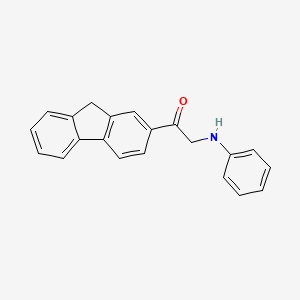
![6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B14378447.png)
